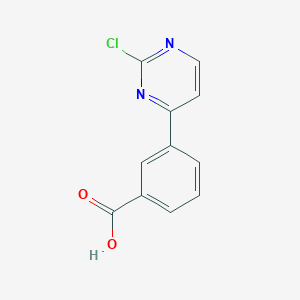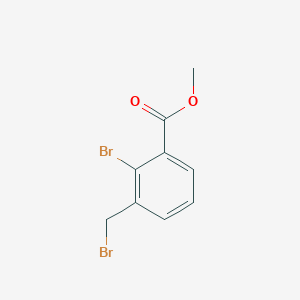
Methyl 2-bromo-3-(bromomethyl)benzoate
Overview
Description
“Methyl 2-bromo-3-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3-(bromomethyl)benzoate” can be represented as a 2D Mol file . The compound has a molecular weight of 307.97 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-(bromomethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 215.04 .Scientific Research Applications
1. Crystal Structures and Interactions
Methyl 2-bromo-3-(bromomethyl)benzoate has been involved in studies analyzing crystal structures and molecular interactions. For instance, a comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds was conducted. This research focused on understanding the formation of two-dimensional architectures, primarily via C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
2. Metal-Mediated Reactions
Methyl 2-bromo-3-(bromomethyl)benzoate has been used in metal-mediated reactions. A study showed that methyl 2-bromomethylprop-2-enoate reacts with benzaldehyde and salicylaldehyde via Sn and Zn complexes under aqueous conditions, forming α-methylene-γ-lactones in high yields. This study provides insights into the potential of using such compounds in synthetic organic chemistry (Drewes et al., 1995).
3. Synthesis Studies
Research has also been conducted on the synthesis of methyl 4-(bromomethyl)benzoate, which is closely related to methyl 2-bromo-3-(bromomethyl)benzoate. The study explored the optimum conditions for synthesizing this compound, achieving a high yield of 90.5% under specific conditions (Yun-mei, 2012).
4. Palladium-Catalyzed Reactions
The compound has been part of studies involving palladium-catalyzed reactions, particularly in the synthesis of complex organic structures. For example, research on the palladium-catalyzed, allylic amination of unsaturated sugars for synthesizing d-forosamine involved derivatives of methyl 2-bromo-3-(bromomethyl)benzoate (Baer & Hanna, 1981).
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMBKCOPARGGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728450 | |
| Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(bromomethyl)benzoate | |
CAS RN |
750585-90-1 | |
| Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
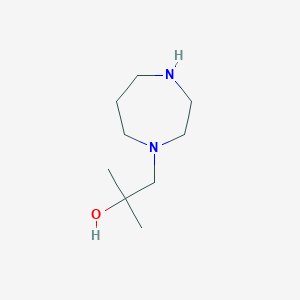


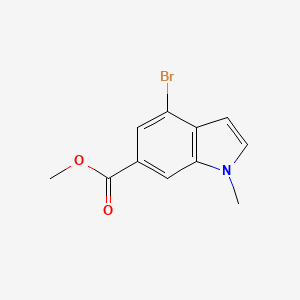

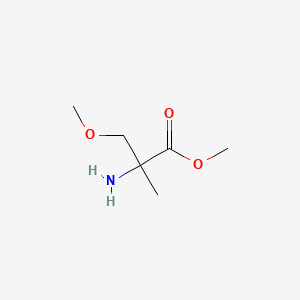
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
